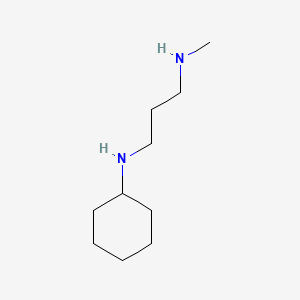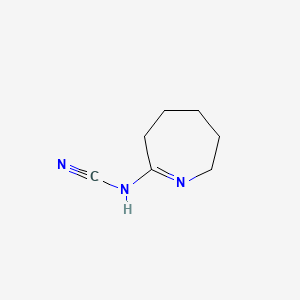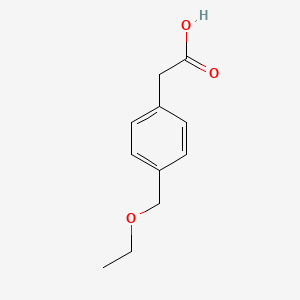
4-(Ethoxymethyl)phenylacetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(Ethoxymethyl)phenylacetic acid is a chemical compound that is structurally related to phenylacetic acid derivatives. While the specific compound 4-(ethoxymethyl)phenylacetic acid is not directly mentioned in the provided papers, related compounds and their synthesis, molecular structure, and chemical reactions are discussed, which can provide insights into the properties and potential synthesis of 4-(ethoxymethyl)phenylacetic acid.
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions with careful selection of reagents and conditions to achieve the desired product. For example, the synthesis of 3-ethoxy-4-ethoxycarbonylphenylacetic acid from 4-methylsalicylic acid involves esterification and etherification, followed by carboxylation and selective hydrolysis, with an overall yield of 58% . Similarly, 4-ethoxyphenylacetic acid can be synthesized from 4-hydroxyphenylacetic acid using the Williamson etherization reaction, with yields up to 90% . These methods could potentially be adapted for the synthesis of 4-(ethoxymethyl)phenylacetic acid by choosing appropriate starting materials and reagents.
Molecular Structure Analysis
The molecular structure of phenylacetic acid derivatives is characterized by the presence of an aromatic ring and an acetic acid moiety. The introduction of substituents, such as ethoxy groups, can influence the molecular conformation and stereochemistry. For instance, the stereochemical configuration of polymeric derivatives of 4-methoxyphenylacetic acid has been analyzed using NMR spectroscopy, revealing a predominantly syndiotactic configuration . This information can be useful in predicting the molecular structure and stereochemistry of 4-(ethoxymethyl)phenylacetic acid.
Chemical Reactions Analysis
Phenylacetic acid derivatives can undergo various chemical reactions, including etherification, esterification, and free radical polymerization. The anodic methoxylation of phenylacetic acids has been studied, showing transformations into different methylated products . These reactions highlight the reactivity of the aromatic ring and the acetic acid moiety, which are also present in 4-(ethoxymethyl)phenylacetic acid, suggesting similar reactivity patterns could be expected.
Physical and Chemical Properties Analysis
The physical and chemical properties of phenylacetic acid derivatives are influenced by their molecular structure. For example, the introduction of methoxy or ethoxy groups can affect the compound's solubility, boiling point, and melting point. The crystal and molecular structure studies of related compounds provide insights into intermolecular interactions and crystal packing stability, which are important for understanding the physical properties of these compounds . These studies can inform the prediction of the physical and chemical properties of 4-(ethoxymethyl)phenylacetic acid.
Wissenschaftliche Forschungsanwendungen
Synthesis Methodologies
Research has developed efficient methodologies for synthesizing phenylacetic acid derivatives, which are valuable in various chemical syntheses. An example includes the synthesis of 3-ethoxy-4-ethoxycarbonyl-phenylacetic acid, a precursor to the antidiabetic drug repaglinide, highlighting a cost-effective and improved yield process over traditional methods (M. Salman et al., 2002). Similarly, other studies focus on synthesizing derivatives like 4-ethoxyphenylacetic acid through Williamson etherification, achieving high yields under optimized conditions (Sun Na-bo, 2006).
Chemical Modification and Applications
Chemical modifications of phenylacetic acid derivatives have been explored to produce compounds with potential industrial applications. For example, fluorescent amino acid derivatives were synthesized for applications in biochemical studies, demonstrating the versatility of phenylacetic acid derivatives in creating bioactive molecules with specific fluorescent properties (G. Kóczán et al., 2001).
Metabolic Engineering and Aromatic Compound Production
Metabolic engineering efforts have expanded to include the production of aromatic compounds through engineered Escherichia coli strains. By expanding the shikimate pathway, E. coli strains were engineered to produce phenylacetic acid among other aromatic compounds, demonstrating the biotechnological applications of phenylacetic acid derivatives in producing valuable compounds from renewable resources (D. Koma et al., 2012).
Green Chemistry and Novel Syntheses
Research into green chemistry has led to the development of novel synthesis pathways for phenylacetic acid derivatives. A study demonstrated an efficient and environmentally friendly synthesis of thiazol-2(3H)-imine derivatives in ionic liquid media, showcasing the application of green chemistry principles in the synthesis of functionalized phenylacetic acid derivatives (A. Shahvelayati et al., 2017).
Safety and Hazards
Wirkmechanismus
Target of Action
It’s known that phenylacetic acid, a related compound, is used as an adjunct to treat acute hyperammonemia and associated encephalopathy in patients with deficiencies in enzymes of the urea cycle .
Mode of Action
Phenylacetic acid, a structurally similar compound, is known to play a role in the treatment of hyperammonemia, which suggests that it may interact with enzymes of the urea cycle .
Biochemical Pathways
The phenylacetic acid degradation pathway is an interesting model for the catabolism of aromatic compounds . This suggests that 4-(Ethoxymethyl)phenylacetic acid might also be involved in similar biochemical pathways.
Pharmacokinetics
Phenylacetic acid, a related compound, is known to exhibit nonlinear pharmacokinetics . Phenylacetic acid exposure was found to be 35% higher in patients with severe hepatic impairment (Child–Pugh C) than in those with moderate hepatic impairment (Child–Pugh B) .
Result of Action
Given its structural similarity to phenylacetic acid, it may have similar effects, such as aiding in the treatment of hyperammonemia .
Action Environment
Factors such as the patient’s hepatic function can significantly influence the pharmacokinetics of related compounds like phenylacetic acid .
Eigenschaften
IUPAC Name |
2-[4-(ethoxymethyl)phenyl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O3/c1-2-14-8-10-5-3-9(4-6-10)7-11(12)13/h3-6H,2,7-8H2,1H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSRDATKLAHCUBB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=CC=C(C=C1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Ethoxymethyl)phenylacetic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


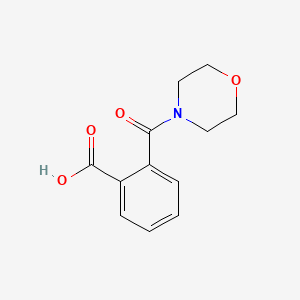



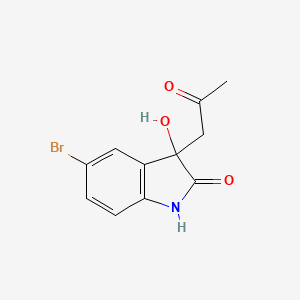



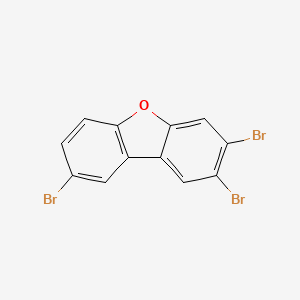
![2-(2,3-Dihydro-benzo[1,4]dioxin-2-YL)-ethylamine](/img/structure/B1345177.png)
![2-[(4-Chlorophenyl)Sulfonyl]Acetic Acid](/img/structure/B1345178.png)
